2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID
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Overview
Description
2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Scientific Research Applications
2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity.
Safety and Hazards
Future Directions
The future directions for “2-Methyl-4,5-dihydro-furan-3-carboxylic acid” and other furan derivatives involve their potential applications in the chemical industry. There is ongoing research into the use of furan platform chemicals (FPCs) derived from biomass, which could replace traditional resources such as crude oil .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4,5-dihydro-furan-3-carboxylic acid are currently unknown. This compound is a derivative of furan, a heterocyclic organic compound, which is known to have various biological activities . .
Biochemical Pathways
Furan derivatives are known to be involved in various biological activities, including antiviral, anti-inflammatory, and anticancer activities . .
Pharmacokinetics
The compound has a molecular weight of 128.13 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Given the diverse biological activities of furan derivatives , this compound could potentially have a wide range of effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the radical bromination of a methyl group followed by cyclization can yield the desired compound . Another method involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Transition metals like palladium (Pd) or nickel (Ni) for catalyzing cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID include:
2-Methyl-4,5-dihydrofuran: A related furan derivative with similar structural features.
2,3-Dihydro-5-methylfuran: Another furan derivative with comparable reactivity.
Uniqueness
This compound is unique due to its specific functional groups and reactivity. Its carboxylic acid group provides distinct chemical properties, making it valuable for various applications in synthesis and research.
Properties
IUPAC Name |
5-methyl-2,3-dihydrofuran-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-5(6(7)8)2-3-9-4/h2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIBOBGLQIZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100191-39-7 |
Source
|
Record name | 2-methyl-4,5-dihydrofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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